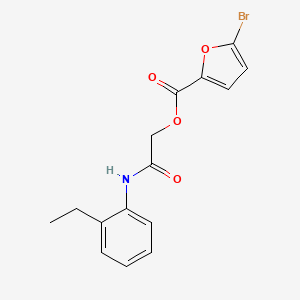

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Description

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester linked to a 2-((2-ethylphenyl)amino)-2-oxoethyl group. This structure combines a brominated furan ring, known for its electron-withdrawing properties and role in medicinal chemistry, with an amide-containing ethylphenyl moiety that may enhance lipophilicity and receptor binding .

Properties

IUPAC Name |

[2-(2-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-2-10-5-3-4-6-11(10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSKLUHEZSXQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with 2-((2-ethylphenyl)amino)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of furan compounds often exhibit anti-inflammatory, antimicrobial, and anticancer properties.

- Anti-inflammatory Activity : Studies have shown that furan derivatives can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .

- Anticancer Potential : The structural modifications in furan derivatives have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways or disease processes. For example, compounds with similar structures have been noted for their inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and tissue remodeling .

Neuropharmacology

Research suggests that furan derivatives can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Compounds with similar frameworks have shown promise in modulating receptor activity, which is critical for developing therapies for conditions like depression and anxiety .

Table: Summary of Related Research Findings

Mechanism of Action

The mechanism of action of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can form halogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the 2-ethylphenylamino-oxoethyl group. Key analogues and their differences are outlined below:

Key Observations :

- Substituent Effects : The methoxy group in the first analogue increases polarity and solubility compared to the ethyl group in the target compound, which may influence pharmacokinetics . The fluorophenyl group in the fourth analogue enhances metabolic stability and bioavailability .

- Core Structure: Benzofuran derivatives (e.g., ethyl 5-bromo-1-benzofuran-2-carboxylate) exhibit planar geometries that favor intercalation with biomolecules, a trait less pronounced in simple furans .

- Biological Activity : Hydrazine-containing analogues (e.g., third entry) may act as chelators or protease inhibitors due to their electron-rich hydrazine moieties .

Pharmacological Potential

- Antimicrobial Activity: Compounds with brominated furans and aromatic amines (e.g., [2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate) show efficacy against Gram-positive bacteria, likely due to membrane disruption .

Biological Activity

2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic compound belonging to the furan derivatives class, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate includes a furan ring, a bromine atom, and an amino group attached to an ethyl phenyl moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₁O₃ |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 1210746-45-4 |

The biological activity of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The furan ring can interact with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- Halogen Bonding : The bromine atom can form halogen bonds with target proteins, enhancing binding affinity.

Antimicrobial Properties

Research indicates that compounds similar to 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate exhibit antimicrobial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies suggest that the compound may possess anticancer properties. Furan derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

In a recent study, a furan derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications in the chemical structure can enhance potency or selectivity against specific biological targets. For example, introducing different substituents on the phenyl ring can significantly alter the compound's effectiveness .

Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate:

-

In vitro Studies : Various studies have confirmed the antimicrobial and anticancer activities through in vitro assays, highlighting the potential for therapeutic applications.

Study Findings Study A Significant inhibition of cancer cell lines Study B Effective against multiple bacterial strains Study C Induced apoptosis in targeted cancer cells - In vivo Studies : Animal models have been utilized to evaluate the efficacy and safety profile of furan derivatives, showing promising results in reducing tumor size and bacterial load .

Q & A

Q. What are the key structural features and characterization methods for 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate?

The compound combines a 5-bromofuran-2-carboxylate ester linked via an oxoethyl bridge to a 2-ethylphenylamine group. Structural elucidation typically employs:

- X-ray crystallography : To determine bond angles, dihedral angles, and planarity of the fused heterocyclic system (e.g., Ethyl 5-bromobenzofuran-2-carboxylate exhibits planar geometry with a 4.8° deviation in the carboxyl group alignment ).

- NMR spectroscopy : and NMR identify substituent effects (e.g., bromine induces deshielding in adjacent protons; ethylphenyl groups show distinct alkyl/aromatic splitting patterns).

- Mass spectrometry : High-resolution MS confirms molecular weight (expected ~380–400 g/mol, depending on isotopic contributions from bromine).

Q. What are the common synthetic routes for 2-((2-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate?

Synthesis involves multi-step strategies:

Core formation : Bromination of furan-2-carboxylate precursors (e.g., methyl 5-bromofuran-2-carboxylate, mp 62–65°C ).

Amide coupling : React 5-bromofuran-2-carbonyl chloride with 2-ethylphenylamine under Schotten-Baumann conditions.

Esterification/transesterification : Use ethyl or methyl esters, optimized via catalytic bases (e.g., KCO) in anhydrous solvents .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water mixtures).

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound?

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions (e.g., hydrolysis of esters).

- Temperature : Elevated temperatures (>80°C) accelerate coupling but risk bromine displacement or decomposition.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl groups but requires rigorous anhydrous conditions .

- Contradiction analysis : Discrepancies in yields (e.g., 60% vs. 20% in similar benzofuran syntheses ) often stem from competing electrochemical vs. chemical pathways.

Q. What computational methods predict the biological activity of this compound?

- Molecular docking : Screen against targets like α-glucosidase (linked to diabetes) or antimicrobial enzymes, leveraging structural analogs (e.g., benzimidazole derivatives with IC values <10 µM ).

- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity, ethylphenyl’s hydrophobicity) with bioactivity using datasets from related furan/benzofuran derivatives .

Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?

- Case study : Conflicting NMR signals for carbonyl groups may arise from tautomerism or solvent effects. Compare with crystallographic data (e.g., Ethyl 5-bromobenzofuran-2-carboxylate’s bond lengths: C=O at 1.21 Å ).

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic/amide signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.